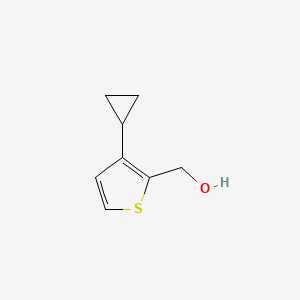![molecular formula C18H25N3OS B2845180 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide CAS No. 385786-71-0](/img/structure/B2845180.png)
2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide is a useful research compound. Its molecular formula is C18H25N3OS and its molecular weight is 331.48. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Development
This compound is often explored for its potential in pharmaceutical development due to its unique chemical structure. It can serve as a lead compound in the synthesis of new drugs, particularly those targeting neurological disorders. Its isoquinoline backbone is a common motif in many bioactive molecules, making it a valuable starting point for drug discovery .
Neuroprotective Agents
Research has indicated that derivatives of isoquinoline, such as this compound, may have neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress or neurotoxins, making them candidates for treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Anticancer Research
The compound’s structure allows for modifications that can enhance its anticancer properties. It can be used to develop new chemotherapeutic agents that target specific cancer cell pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for cancer treatment .
Antimicrobial Agents
This compound can be modified to enhance its antimicrobial activity. Researchers are investigating its potential to combat bacterial and fungal infections. Its ability to disrupt microbial cell membranes or inhibit essential enzymes makes it a valuable candidate for developing new antibiotics .
Chemical Biology
In chemical biology, this compound can be used as a probe to study biological processes. Its unique structure allows it to interact with various biomolecules, providing insights into their functions and interactions. This application is crucial for understanding complex biological systems and developing new therapeutic strategies .
Synthetic Organic Chemistry
The compound is also valuable in synthetic organic chemistry as a building block for creating more complex molecules. Its functional groups can undergo various chemical reactions, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
These applications highlight the versatility and importance of “2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide” in scientific research. Each field leverages its unique chemical properties to advance knowledge and develop new technologies.
BLD Pharm BMC Chemistry Springer RSC Publishing ChemScene Chemical Science
特性
IUPAC Name |
2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-16-14-10-8-7-9-13(14)15(11-19)18(20-16)23-12-17(22)21(5-2)6-3/h4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIUCRHTOSEXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2845097.png)

![2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2845099.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)
![4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl](/img/structure/B2845104.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2845106.png)
![N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845107.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2845109.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2845112.png)
![Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3',2'-1,2]pyr imidino[4,5-b]thiophen-3-yl)acetate](/img/structure/B2845113.png)
![3-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2845117.png)

![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2845120.png)